molecular formula C18H15F3N2S B2962024 1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole CAS No. 923151-32-0

1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole

Cat. No.: B2962024
CAS No.: 923151-32-0
M. Wt: 348.39
InChI Key: QXRAJRZOZKLTBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring. Imidazole derivatives are known for their broad range of chemical and biological properties. This compound is particularly interesting due to the presence of a trifluoromethyl group, which is known to enhance the biological activity and stability of molecules .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and bromination reactions. These steps are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce the corresponding alcohols or amines .

Scientific Research Applications

1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole ring and the trifluoromethyl group makes it a versatile compound for various applications .

Properties

IUPAC Name

1-methyl-5-phenyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2S/c1-23-16(14-5-3-2-4-6-14)11-22-17(23)24-12-13-7-9-15(10-8-13)18(19,20)21/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRAJRZOZKLTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.